Clazolam
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Overview
Description
Clazolam, also known as isoquinazepon, is a compound belonging to the class of benzodiazepines fused with tetrahydroisoquinoline. It was developed in the 1960s but was never marketed. This compound possesses anxiolytic effects and is also claimed to have antidepressant properties .
Preparation Methods
The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline derivatives. The specific synthetic routes and reaction conditions are not widely documented, but it generally involves the use of chlorinated aromatic compounds and amines under controlled conditions . Industrial production methods are not well-established due to its limited commercial use.
Chemical Reactions Analysis
Clazolam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in its structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid (GABA) receptors.
Medicine: Explored for its anxiolytic and antidepressant properties, although it was never marketed.
Industry: Limited industrial applications due to its lack of commercial production.
Mechanism of Action
Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to enhanced inhibitory effects in the central nervous system, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Clazolam is unique due to its combination of benzodiazepine and tetrahydroisoquinoline structures. Similar compounds include:
Diazepam: Another benzodiazepine with anxiolytic properties.
Clonazepam: Used to treat panic disorders and seizures.
Cloxazolam: A benzodiazepine with similar anxiolytic and sedative effects
This compound stands out due to its unique structural combination, which may contribute to its distinct pharmacological profile.
Properties
CAS No. |
10243-45-5 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Key on ui other cas no. |
10171-69-4 10243-45-5 7492-29-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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